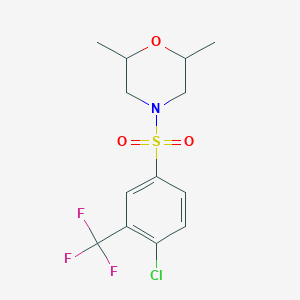
4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2,6-dimethylmorpholine” is a complex organic molecule. It contains a sulfonyl group attached to a 4-chloro-3-trifluoromethylphenyl group and a 2,6-dimethylmorpholine group .
Synthesis Analysis
The synthesis of related compounds involves the use of 4-chloro-3-(trifluoromethyl)phenyl derivatives. For example, 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride is obtained from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum . Another study describes the synthesis of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues, which were characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a sulfonyl group (-SO2-) linking a 4-chloro-3-(trifluoromethyl)phenyl group and a 2,6-dimethylmorpholine group .作用机制
Target of Action
Related compounds have been shown to have analgesic effects, suggesting that they may interact with pain receptors or pathways .
Mode of Action
It’s worth noting that related compounds have been shown to have potent analgesic efficacy, indicating that they may interact with their targets to alleviate pain .
Biochemical Pathways
The related compounds are suggested to depress peripheral and centrally mediated pain by opioid independent systems . This suggests that the compound may influence a variety of biochemical pathways related to pain perception and response.
Pharmacokinetics
Related compounds have been shown to have an ultrashort to long duration of action, which may suggest favorable pharmacokinetic properties .
Result of Action
The compound “4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2,6-dimethylmorpholine” and its related compounds have been shown to display potent analgesic efficacy . This suggests that the molecular and cellular effects of the compound’s action may involve the alleviation of pain.
实验室实验的优点和局限性
One of the main advantages of 4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2,6-dimethylmorpholineH3-SO2-N(CH3)2 is its versatility in various applications, including organic synthesis and catalysis. It is also relatively non-toxic and stable, making it a potential candidate for use in biological systems. However, its high cost and limited availability may limit its widespread use in lab experiments.
未来方向
There are several future directions for research involving 4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2,6-dimethylmorpholineH3-SO2-N(CH3)2. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound. 4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2,6-dimethylmorpholineH3-SO2-N(CH3)2 may also be explored for its potential use in drug discovery and development, as well as in the development of new materials and sensors.
Conclusion
In conclusion, 4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2,6-dimethylmorpholineH3-SO2-N(CH3)2 is a versatile compound with potential applications in various fields, including organic synthesis, catalysis, and biological systems. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of 4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2,6-dimethylmorpholineH3-SO2-N(CH3)2 and to develop more efficient and cost-effective synthesis methods.
合成方法
4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2,6-dimethylmorpholineH3-SO2-N(CH3)2 can be synthesized through a multistep process involving the reaction of 4-chloro-3-trifluoromethylbenzenesulfonyl chloride with 2,6-dimethylmorpholine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.
科学研究应用
4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2,6-dimethylmorpholineH3-SO2-N(CH3)2 has been extensively used in scientific research due to its potential applications in various fields. It has been used as a reagent in organic synthesis, particularly in the synthesis of complex molecules such as natural products and pharmaceuticals. 4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2,6-dimethylmorpholineH3-SO2-N(CH3)2 has also been used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it has been used as a catalyst in various reactions, including the synthesis of β-amino acids and the oxidation of alcohols.
安全和危害
属性
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO3S/c1-8-6-18(7-9(2)21-8)22(19,20)10-3-4-12(14)11(5-10)13(15,16)17/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBBYUIDJURODJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

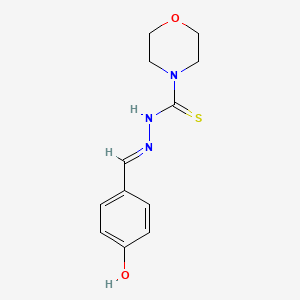

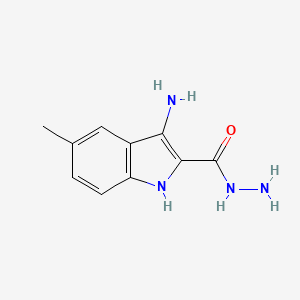
![5-(3-chlorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2410167.png)
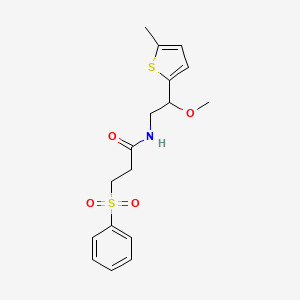
![6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2410170.png)
![(4-Methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraen-6-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2410171.png)

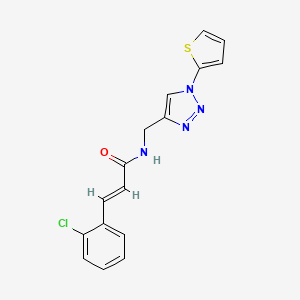
![1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2410178.png)
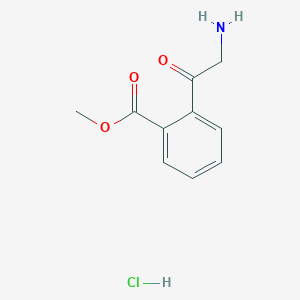
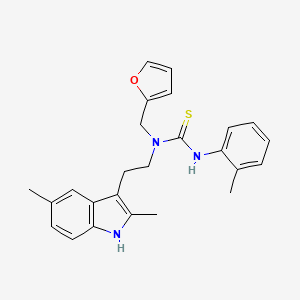
![2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2410182.png)